3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline ring, an acetamide group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- typically involves multiple steps. One common method starts with the preparation of the quinazoline ring, followed by the introduction of the acetamide group and the thiazolyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- include:
- Quinazoline derivatives with different substituents
- Thiazole-containing compounds
- Acetamide derivatives with various functional groups
Uniqueness
The uniqueness of 3(4H)-Quinazolineacetamide, 2-((2-methylphenoxy)methyl)-4-oxo-N-thiazolyl- lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85099-82-7 |
---|---|
Molecular Formula |
C21H18N4O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H18N4O3S/c1-14-6-2-5-9-17(14)28-13-18-23-16-8-4-3-7-15(16)20(27)25(18)12-19(26)24-21-22-10-11-29-21/h2-11H,12-13H2,1H3,(H,22,24,26) |
InChI Key |
MORRNAPROAESDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.